molecular formula C8H9N3O B11917254 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

Cat. No.: B11917254
M. Wt: 163.18 g/mol
InChI Key: UOCJKZSDLGRVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolopyridine structure, a fused bicyclic heterocycle known for its wide range of pharmacological activities and close resemblance to purine bases, making it a versatile building block for designing bioactive molecules . Pyrazolo[4,3-b]pyridine derivatives have been identified as potent and selective inhibitors of Phosphodiesterase 1 (PDE1), a key enzyme target for therapeutic interventions in central nervous system (CNS) disorders, cardiovascular diseases, and other conditions . Research into these core structures is a rapidly advancing field, with ongoing investigations into their synthesis and biological evaluation . The ethanol functional group at the 3-position of this analog provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel analogs for various targets. Compounds based on this scaffold are frequently investigated for their potential in treating neurodegenerative and psychiatric diseases, including Alzheimer's disease, Huntington's disease, Parkinson's disease, schizophrenia, and cognitive impairments . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(2H-pyrazolo[4,3-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-5(12)7-8-6(10-11-7)3-2-4-9-8/h2-5,12H,1H3,(H,10,11)

InChI Key

UOCJKZSDLGRVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=NN1)C=CC=N2)O

Origin of Product

United States

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Pyrazolopyridine Research

Spectroscopic Characterization Methods (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

For a compound such as 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol, researchers would typically employ several spectroscopic techniques.

Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic functional groups present in the molecule. For the target compound, one would expect to observe specific absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, the N-H stretch of the pyrazole (B372694) ring, and various C=N and C=C stretching vibrations characteristic of the fused pyrazolopyridine ring system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of organic molecules.

¹H NMR: A proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts (positions), the integration (ratio of protons), and the splitting patterns (spin-spin coupling), which reveals which protons are adjacent to one another. This would be crucial for confirming the connectivity of the ethanol (B145695) side chain to the C3 position of the pyrazolopyridine core and the relative positions of substituents on the bicyclic ring.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the pyrazolopyridine ring and the ethanol substituent.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer further structural clues.

While general spectral data exists for the parent 1H-Pyrazolo[4,3-b]pyridine cdnsciencepub.com and other derivatives, nih.govmdpi.com no specific published spectra for this compound could be located.

Chromatographic Techniques for Separation and Purification (e.g., Thin-Layer Chromatography, Column Chromatography)

Following a chemical synthesis, the crude product must be purified. Chromatographic techniques are essential for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. chemicalbook.com For a given compound, the Retention Factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a characteristic property under a specific eluent system.

Column Chromatography: This is the standard method for purifying chemical compounds on a larger scale. chemicalbook.com The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase), often determined from prior TLC analysis, is passed through the column to separate the desired compound from impurities.

The synthesis of various pyrazolopyridine derivatives often involves purification by silica gel column chromatography, using eluent mixtures such as ethyl acetate/hexane or dichloromethane/methanol (B129727). nih.govchemicalbook.com However, specific conditions and Rf values for the purification of this compound are not described in the available literature.

Without access to peer-reviewed articles or database entries detailing the synthesis and characterization of this compound, any presentation of specific data tables for its analytical properties would be speculative.

Investigation of Biological Targets and Molecular Mechanisms of Pyrazolopyridine Compounds

Identification of Biological Targets and Pathways

The biological effects of pyrazolopyridine compounds are mediated through their interaction with various molecular targets, leading to the modulation of critical cellular pathways. These interactions range from the inhibition of key enzymes involved in cell proliferation and survival to the binding of receptors that regulate neuronal activity and the antagonism of fundamental signal transduction pathways.

Pyrazolopyridine derivatives have emerged as potent inhibitors of several enzyme families, most notably protein kinases, which are crucial regulators of cellular processes.

Kinase Inhibition: The dysregulation of protein kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrazolopyridine scaffold has proven to be a versatile framework for designing selective kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. A 1H-Pyrazolo[3,4-b]pyridine derivative, identified as SQ-67563, has been demonstrated to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov The crystal structure of this compound bound to CDK2 reveals that it occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein backbone, thereby blocking the enzyme's activity. nih.gov

Anaplastic Lymphoma Kinase (ALK): Gene rearrangements and mutations in ALK are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC). Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives that potently inhibit both wild-type ALK and the clinically relevant crizotinib-resistant L1196M mutant. nih.govsemanticscholar.org One such derivative, compound 10g , exhibited exceptional enzymatic activity (IC₅₀ < 0.5 nM) against both forms of the kinase. semanticscholar.org

Other Kinases: The versatility of the pyrazolopyridine core is highlighted by its use in developing inhibitors for a range of other kinases. Selpercatinib, a pyrazolo[1,5-a]pyridine-based compound, is an approved selective RET kinase inhibitor. nih.gov Additionally, derivatives have been identified as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways, with one compound showing an IC₅₀ value of 0.2 nM. nih.gov Other kinases targeted by pyrazolopyridine-based inhibitors include EGFR and ITK. nih.gov

Receptor Tyrosine Kinase ROR1: ROR1 is considered a survival factor in several malignancies. nih.gov While its inhibition by specific anti-ROR1 monoclonal antibodies and siRNA has been shown to induce apoptosis in cancer cells, direct inhibition by small molecule pyrazolopyridine compounds is not yet extensively documented in the reviewed literature. nih.gov It is noteworthy that a retraction was issued for some figures in a key paper on this topic, urging caution when evaluating the data. plos.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition leads to cell death. nih.govnih.gov While direct inhibition by pyrazolopyridines is less reported, related pyrazole-containing hybrids have been shown to be potent DHFR inhibitors. nih.govnih.govacs.org For instance, certain pyrazole (B372694) derivatives bearing a sulphonamide moiety were found to be highly potent DHFR inhibitors, with IC₅₀ values as low as 0.09 µM, which is more potent than the classical DHFR inhibitor methotrexate (B535133) in the tested system. nih.gov This suggests the pyrazole core is a viable scaffold for designing DHFR inhibitors.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides.

PDE1: Pyrazolopyrimidones, which are structurally related to pyrazolopyridines, have been developed as potent and metabolically stable PDE1 inhibitors, with IC₅₀ values in the low nanomolar range (e.g., 21 nM). nih.gov Similarly, polycyclic pyrazolo[3,4-d]pyrimidines have shown selectivity and potency for PDE1, with IC₅₀ values around 60 nM. acs.org

Other PDEs: Ibudilast, a non-selective PDE inhibitor based on a pyrazolo[1,5-a]pyridine (B1195680) structure, has been clinically used for asthma. nih.gov Efforts to create more selective inhibitors from this scaffold have led to the development of compounds with enhanced PDE4 inhibition. nih.gov

GABAA Receptors: Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. The benzodiazepine (B76468) binding site on these receptors is a well-known target for anxiolytic and sedative drugs. Certain 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-ones have been identified as ligands for the GABAA receptor benzodiazepine binding site, demonstrating the potential for this scaffold to modulate neuronal inhibition.

5-HT1A Receptors: The serotonin (B10506) 1A (5-HT1A) receptor is implicated in the regulation of mood and anxiety. nih.gov While it is a key target for anxiolytic and antidepressant drugs, the reviewed literature did not provide specific evidence of direct binding or functional modulation of 5-HT1A receptors by compounds with a 1H-Pyrazolo[4,3-b]pyridine core.

Wnt Signaling Pathway: The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for embryogenesis and tissue homeostasis. nih.govnih.gov Its aberrant activation is strongly linked to the development and progression of various cancers, including colorectal cancer. nih.govnih.gov Several studies have identified pyrazole-containing compounds as inhibitors of this pathway. For example, a pyrazole-4-carboxamide derivative was shown to exert anti-colorectal cancer effects by inhibiting Wnt signaling through the stabilization of Axin-1, a key protein in the β-catenin destruction complex. mdpi.com Other pyrazoline derivatives have also been shown to block the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation. nih.gov Chronic ethanol (B145695) exposure has been shown to suppress Wnt-related gene expression, an effect that could potentially be modulated by therapeutic agents. nih.gov

Molecular Mechanisms of Action in Cellular Systems

The interaction of pyrazolopyridine compounds with their molecular targets translates into observable effects at the cellular level. These mechanisms are often investigated using a variety of cellular assays to elucidate how these compounds impact cell fate.

A common mechanism of action for anticancer compounds is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Compounds that inhibit CDKs, such as the 1H-pyrazolo[3,4-b]pyridine derivative SQ-67563, can halt cell cycle progression. nih.gov This compound was shown to block the cell cycle, preventing cancer cells from proceeding through the division process. nih.gov Analysis of DNA content by flow cytometry using stains like propidium (B1200493) iodide is a standard method to determine the specific phase of the cell cycle (G1, S, or G2/M) where the arrest occurs. virginia.edu

Apoptosis Induction: Apoptosis is a critical process for eliminating damaged or unwanted cells. Many pyrazolopyridine and related pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, potent ALK inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold were found to suppress the proliferation of cancer cells by inducing apoptosis. nih.govsemanticscholar.org Similarly, other pyrazole derivatives have demonstrated the ability to trigger apoptosis, often accompanied by the generation of reactive oxygen species (ROS) and the activation of key apoptotic proteins like caspases. nih.gov

Another mechanism by which small molecules can exert cytotoxic effects is through direct interaction with DNA. DNA intercalators are typically planar, polycyclic aromatic molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.net This interaction can distort the helical structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. researchgate.net

While the pyrazolopyridine scaffold itself is a fused bicyclic system, its potential for DNA intercalation often depends on the nature of its substituents. Studies on related heterocyclic systems, such as triazoloquinoxalines and other pyrazole derivatives, have shown that these molecules can be designed to act as potent DNA intercalators and topoisomerase II inhibitors. nih.govresearchgate.net The design of these molecules often includes a planar chromophore for intercalation and cationic side chains to enhance affinity for the negatively charged DNA backbone. researchgate.netnih.gov Research on novel pyrazole derivatives has demonstrated their ability to bind to DNA, highlighting that the pyrazole nucleus can serve as a key component in the design of DNA-interacting compounds. researchgate.net

Due to a lack of specific research findings on the chemical compound "1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol" in the public domain, a detailed article on its biological targets and preclinical evaluation cannot be generated at this time.

Research is available for the broader class of pyrazolopyridine compounds, which have been investigated for various therapeutic applications. For instance, different derivatives of pyrazolopyridine have been explored as inhibitors of kinases like TBK1, ERK, and ALK in the context of cancer and inflammatory diseases. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org Some pyrazole derivatives have also been noted for their potential antioxidant properties. nih.gov However, this information is not specific to the requested compound, "this compound."

Without dedicated studies on this particular molecule, any attempt to detail its biological mechanisms and preclinical efficacy would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific biological profile of "this compound."

Computational Chemistry and Molecular Modeling for Rational Design and Mechanistic Understanding

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This allows for the estimation of binding affinity and the elucidation of the intermolecular interactions driving the recognition process.

Binding Mode Analysis and Interaction Profiling with Target Proteins (e.g., Kinases, Receptors)

The pyrazolo[3,4-b]pyridine scaffold is a well-established "scaffold of interest" in medicinal chemistry, particularly for the development of kinase inhibitors. semanticscholar.orgnih.gov Kinases, enzymes that play a crucial role in cell signaling and regulation, are often implicated in diseases such as cancer and inflammation. nih.gov Computational docking studies on various pyrazolo[3,4-b]pyridine derivatives have successfully predicted their binding modes within the ATP-binding sites of numerous kinases.

For instance, studies on potent inhibitors of TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK) have demonstrated how the pyrazolo[3,4-b]pyridine core can form key hydrogen bonds and favorable interactions with the kinase hinge region. semanticscholar.orgnih.gov In the case of ALK-L1196M, a mutant kinase associated with drug resistance, a pyrazolo[3,4-b]pyridine derivative was shown through docking to form crucial hydrogen bonds with residues K1150 and E1210. semanticscholar.org Similarly, docking studies of a highly potent pyrazolo[3,4-b]pyridine inhibitor of TBK1 revealed critical interactions within the enzyme's active site. nih.govresearchgate.net

For 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol, it is hypothesized that the pyrazolo[4,3-b]pyridine core would anchor the molecule within the kinase active site. The ethanol (B145695) substituent at the 3-position could then form additional hydrogen bonds with nearby amino acid residues, potentially enhancing binding affinity and selectivity. Docking simulations would be instrumental in testing this hypothesis against a panel of relevant kinases.

Table 1: Predicted Interactions of Pyrazolo[4,3-b]pyridine Derivatives with Kinase Targets (Based on Analog Studies)
Target KinaseKey Interacting ResiduesPredicted Interaction TypeReference Compound Class
ALK-L1196MK1150, E1210Hydrogen BondingPyrazolo[3,4-b]pyridines
TBK1Hinge Region ResiduesHydrogen Bonding1H-Pyrazolo[3,4-b]pyridines
A1 Adenosine (B11128) ReceptorNot SpecifiedHigh Affinity Binding4-aminopyrazolo[3,4-b]pyridines
TRKAGlu546, Met620, Lys627, Lys572Hydrogen BondingPyrazolo[3,4-b]pyridines

Ligand-DNA Intercalation Modeling

DNA is another major target for therapeutic agents, particularly in the context of anticancer drugs. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.net The planarity of the pyrazolo[4,3-b]pyridine ring system suggests that it could potentially act as a DNA intercalator.

Computational modeling can predict the feasibility and mode of this interaction. Docking studies using a DNA structure as the receptor can reveal whether the molecule can favorably position itself within the DNA grooves or directly between base pairs. Such studies on pyrazolone-derived complexes have shown that the mode of binding with DNA can be via intercalation. nih.gov These computational approaches would assess the steric and energetic favorability of this compound intercalating into the DNA helix, providing insights into its potential as a DNA-targeting agent.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and provide insights into the kinetics of binding. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of pyrazolo[4,3-b]pyridine analogs, including this compound, researchers would first synthesize and test a range of related compounds for a specific biological activity (e.g., inhibition of a particular kinase). Then, a wide array of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression, are then employed to build an equation that links these descriptors to the observed activity.

QSAR models have been successfully developed for various pyrazolopyridine derivatives. For instance, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines to rationalize their structure-affinity relationships as A1 adenosine receptor antagonists. acs.org Another study developed QSAR models for pyrazolotriazine sulfonamides, highlighting the importance of quantum-chemical descriptors in predicting their inhibitory activity against carbonic anhydrase isoforms. nih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic characteristics of a molecule, which are critical determinants of its reactivity and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecular systems. For heterocyclic compounds like pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, often employing the B3LYP hybrid functional with a 6–311++G(d,p) basis set, have been instrumental in accurately modeling their geometrical parameters. doaj.org These calculations provide valuable data on the distribution of electron density, electrostatic potential, and the energies of molecular orbitals, which collectively govern the molecule's behavior in a biological environment. For instance, DFT studies on novel pyrazole (B372694) and pyridine (B92270) derivatives have been successfully used to correlate their structural features with potential anticancer properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its potential as an electron donor or acceptor. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule, which is more readily polarizable and may exhibit enhanced bioactivity.

In studies of related pyrazolo[3,4-b]pyridine derivatives, a negative correlation has been observed between the strength of orbital interactions and the energy difference between the orbitals, indicating that stronger interactions are associated with smaller energy gaps. researchgate.net This type of analysis is vital for the design of materials with specific electronic properties, such as those used in energy conversion, and can be extrapolated to the design of bioactive molecules where electron transfer processes are key. researchgate.net

Computational Parameter Significance in Molecular Design
HOMO EnergyIndicates the propensity of a molecule to donate electrons.
LUMO EnergyIndicates the propensity of a molecule to accept electrons.
HOMO-LUMO GapA smaller gap often correlates with higher chemical reactivity and lower kinetic stability.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its potential for clinical success. In silico ADME predictions offer a rapid and cost-effective means of evaluating these properties at an early stage of drug discovery. Various computational models are employed to predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes.

For example, a study on pyrazolo[3,4-b]pyridine derivatives designed as TRK inhibitors showed that a lead compound, C03, possessed good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9. rsc.orgnih.gov Similarly, in a virtual screening study of pyrazolo[3,4-b]pyridine derivatives, the hit ligand ZINC000013331109 was predicted to not exhibit hepatotoxicity, a favorable ADMET profile. nih.govresearchgate.net Such predictions are invaluable for prioritizing compounds for further experimental investigation. Furthermore, studies on pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives have utilized in silico predictions to assess physicochemical properties, drug-likeness, and bioactivity scores, with some compounds showing acceptable ADME and toxicity profiles. johnshopkins.edu

ADME Parameter Predicted Value (Example for a Pyrazolo[3,4-b]pyridine Derivative) Implication for Drug Development
Lipinski's Rule of FiveAdherenceIndicates good oral bioavailability potential. nih.govresearchgate.net
HepatotoxicityPredicted Non-toxicReduced risk of liver-related adverse effects. nih.govresearchgate.net
CYP450 InhibitionLow (except for CYP2C9)Lower likelihood of drug-drug interactions. rsc.orgnih.gov
Plasma StabilityGoodSuggests a longer half-life in the body. rsc.orgnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

In the context of pyrazolo[3,4-b]pyridine derivatives, pharmacophore modeling has been successfully applied to identify key features for TRKA inhibition. nih.govresearchgate.net A generated pharmacophore hypothesis, ADRR_1, highlighted the necessary characteristics for biological activity. nih.govresearchgate.net This model, along with molecular docking, was used to screen a database of ligands, leading to the identification of a hit compound with good binding affinity to the target. nih.govresearchgate.net Similarly, a pharmacophore-based approach was used in the rational design of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as TASK-3 channel blockers, combining the pharmacophore model with molecular docking to guide the synthesis and evaluation of new compounds. mdpi.com These examples demonstrate the utility of pharmacophore modeling and virtual screening in accelerating the discovery of novel bioactive compounds based on the pyrazolopyridine scaffold.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Modification of the Pyrazolo[4,3-b]pyridine Scaffold

Systematic modification of the pyrazolo[4,3-b]pyridine core is a key strategy to enhance potency and selectivity. Research on related isomers, such as pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines, provides a strong framework for understanding potential modifications.

For instance, in a study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), modifications at various positions of the scaffold were explored to determine their impact on trypanocidal activity. acs.org The initial hit compound, a pyrazolo[4,3-c]pyridine with a phenyl and an indole (B1671886) moiety, was systematically derivatized. acs.org Docking studies suggested that the phenyl group occupied a tryptophan pocket on the target protein, while the indole moiety filled a phenylalanine hotspot. acs.org

Key SAR findings from the modification of the pyrazolo[4,3-c]pyridine scaffold include:

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring at the 3-position was explored. While many modifications did not significantly improve activity, it highlighted the sensitivity of this region to structural changes.

Replacement of the Indole Moiety: The indole at the 5-position was replaced with other aromatic and heteroaromatic rings. A naphthalene (B1677914) ring was found to be a beneficial replacement. Specifically, a methoxy (B1213986) group at the C-4 position of the naphthalene was crucial for high-affinity interaction. acs.org

N-Alkylation: The pyrazole (B372694) nitrogen was alkylated with various groups. The introduction of alkylamine chains at this position significantly improved the selectivity index for trypanocidal activity. acs.org

A study on 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors also provides valuable SAR insights. nih.gov Starting from a hit compound, two main sites (R1 and R2) were chosen for modification. The R1 position involved substitutions on the pyrazolo[3,4-b]pyridine core, while the R2 position involved modifications of a group extending into the DFG motif of the kinase. Opening the indole ring at the R2 position to an aniline (B41778) slightly improved activity. Further optimization led to compound 15y , which showed potent inhibition of TBK1 with an IC50 value of 0.2 nM. nih.gov

CompoundModification on Pyrazolo[4,3-c]pyridine ScaffoldTargetActivityReference
Hit Compound 1 Phenyl at C3, Indole at C5PEX14-PEX5 PPIK_D = 163 µM acs.org
Compound 29 Naphthyl at C5 (hybrid of two active ligands)PEX14-PEX5 PPIIC_50 = 0.5 µM acs.org
Compound 30/31 Naphthalene at C5 (lacking C4-methoxy group)PEX14-PEX5 PPISignificantly less active acs.org
Compound 15y Optimized substitutions on pyrazolo[3,4-b]pyridineTBK1 KinaseIC_50 = 0.2 nM nih.gov

Bioisosteric Replacement Studies to Enhance Target Specificity and Efficacy

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with improved pharmacological properties. For the pyrazolo[4,3-b]pyridine scaffold, several bioisosteric replacements can be considered to enhance target specificity, efficacy, and pharmacokinetic profiles.

The pyrazolopyrimidine scaffold itself is a well-known bioisostere of purine (B94841). nih.gov Specifically, the pyrazolo[3,4-d]pyrimidine core is an isostere of adenine (B156593) and can mimic the key interactions of ATP with the hinge region of kinase domains. nih.gov This principle allows these compounds to act as competitive inhibitors for a wide range of protein kinases.

Other examples of bioisosteric replacement relevant to the modification of pyrazolopyridine derivatives include:

Pyridine-N-oxide and its Bioisosteres: In drug discovery, pyridine-N-oxides can sometimes be metabolically unstable. It has been demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, maintaining or improving biological activity while potentially offering better metabolic stability. nih.gov This could be a relevant strategy for modifying the pyridine (B92270) part of the pyrazolo[4,3-b]pyridine scaffold.

Amide Bond Isosteres: In many bioactive molecules, amide bonds are susceptible to hydrolysis by proteases. Replacing an amide linker with a more stable five-membered heterocycle, like a 1,2,4-triazole, can be a fruitful strategy. This approach has been shown to improve metabolic stability while maintaining or even enhancing potency.

Saturated Ring Mimetics: Recent studies have explored the use of saturated bicyclic scaffolds as bioisosteres for aromatic rings to improve physicochemical properties like solubility and lipophilicity. For example, a 3-azabicyclo[3.1.1]heptane core has been successfully used as a saturated mimetic of a pyridine ring, leading to a dramatic improvement in solubility and metabolic stability.

Rational Design Principles for Drug Discovery and Development

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design effective drug molecules. This can be broadly categorized into structure-based and ligand-based approaches.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This information allows for the design of ligands that can fit into the binding site with high affinity and selectivity.

In the development of pyrazolo[4,3-c]pyridine-based inhibitors, a homology model of the target protein TbPEX14 was used to perform in silico screening, which identified the initial hit compound. acs.org The docking-derived binding pose revealed that the pyrazolo[4,3-c]pyridine scaffold formed favorable π–π interactions with phenylalanine residues in the binding site. acs.org This structural insight guided the subsequent optimization, where merging features of two different active ligands led to a hybrid molecule with superior activity. acs.org

Similarly, in the discovery of TBK1 inhibitors, the binding mode of a known inhibitor, URMC-099, was analyzed in the TBK1 active site. nih.gov This analysis showed key hydrogen bonds with the hinge region. Based on this, a bioisosteric replacement of an azaindole with the 1H-pyrazolo[3,4-b]pyridine core was proposed and synthesized, leading to a new hit compound with a similar predicted binding mode. nih.gov

When the 3D structure of the target is unknown, ligand-based drug design (LBDD) methods are employed. These methods use the structures of known active ligands to derive a model that predicts the activity of new compounds.

A key LBDD strategy is scaffold hopping , where the core scaffold of a known active molecule is replaced with a structurally different but functionally similar scaffold. This approach aims to identify novel chemotypes with improved properties. In the development of Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping strategy was used to replace the core of known inhibitors like larotrectinib (B560067) and entrectinib (B1684687) with a pyrazolo[3,4-b]pyridine fragment. nih.govrsc.org This led to the design and synthesis of a library of novel TRK inhibitors, with the pyrazolo portion acting as a hydrogen bond center and the pyridine part engaging in π–π stacking interactions. nih.gov

Design of Prodrugs and Chemical Delivery Systems (Chemical Aspects)

Many promising drug candidates, including those based on the pyrazolo[4,3-b]pyridine scaffold, may suffer from poor physicochemical properties, such as low aqueous solubility, which can hinder their development. A common strategy to overcome this is the design of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body.

For the closely related pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, which often suffer from poor water solubility, a prodrug approach has been successfully applied. unisi.itnih.gov The chemical strategy involved modifying a secondary amino group on the pyrazolopyrimidine nucleus.

The synthesis of these prodrugs was achieved through a one-pot, two-step procedure:

Formation of a Carbamoyl (B1232498) Chloride: The parent drug, containing a secondary amine, is reacted with triphosgene. This reaction generates a reactive carbamoyl chloride intermediate at the secondary amine position. unisi.it

Carbamate (B1207046) Formation: The carbamoyl chloride is then reacted with a suitable alcohol, which contains a solubilizing moiety (e.g., an N-methylpiperazino group), to form the final carbamate prodrug. unisi.itnih.gov

This O-alkyl carbamate linker is designed to be stable in formulation but readily hydrolyzed by enzymes in the body (e.g., in plasma) to release the active parent drug. unisi.it This approach has been shown to significantly improve the aqueous solubility and pharmacokinetic profile of the parent compounds. unisi.itnih.gov

Intellectual Property Landscape and Patent Analysis Academic Perspective

Overview of Patent Filings Related to Pyrazolopyridine Derivatives

The pyrazolopyridine core, a fusion of pyrazole (B372694) and pyridine (B92270) rings, is a prominent feature in numerous patents. A review of the patent literature indicates that thousands of patents have been filed for pyrazolopyridine derivatives, highlighting their importance in medicinal chemistry. For instance, over 5,500 references, including 2,400 patents, have been described for 1H-pyrazolo[3,4-b]pyridines alone. mdpi.com This extensive patenting activity underscores the perceived therapeutic potential of this class of compounds.

These patents cover a wide range of applications, from their use as intermediates in the synthesis of more complex molecules to their direct application as therapeutic agents. google.com The filings are not restricted to a single jurisdiction, with numerous patents granted by the United States Patent and Trademark Office (USPTO) and published in international patent applications (WO).

The table below provides a snapshot of the diversity of patent filings for pyrazolopyridine derivatives, illustrating the breadth of companies and therapeutic areas involved.

Patent/Application NumberAssignee/ApplicantGeneral Therapeutic Area/Target
WO2003045949A1-Angiogenic disorders, inflammation, cancer metastasis google.com
WO2019121885A1-Neurodegenerative and psychiatric disorders (PDE1 inhibitors) google.com
US5624941A-Conditions where cannabis is known to be involved google.com
WO2000026211-Thrombin inhibitors for thrombotic occlusions google.com
WO02/24694-GSK-3 inhibitors google.com

Analysis of Key Structural Motifs and Therapeutic Claims in Patent Literature

A detailed analysis of the patent literature reveals several key structural motifs and a broad spectrum of therapeutic claims associated with pyrazolopyridine derivatives. These compounds are frequently explored as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways implicated in numerous diseases.

Key Structural Motifs:

The core pyrazolopyridine scaffold is often substituted at various positions to modulate its physicochemical properties and biological activity. The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine isomers are particularly common. mdpi.comgoogle.com Modifications frequently involve the attachment of different functional groups to the nitrogen and carbon atoms of the heterocyclic rings. For instance, in the pursuit of potent TANK-binding kinase 1 (TBK1) inhibitors, researchers have systematically modified the substituents on the 1H-pyrazolo[3,4-b]pyridine core. nih.govnih.gov

The pyrazole ring itself is recognized for its ability to participate in hydrogen bonding and other interactions with biological targets, making it a "privileged scaffold" in drug discovery. nih.govmdpi.com Its unique properties are often considered critical for improving the biological activity and physicochemical characteristics of drug candidates. nih.gov

Therapeutic Claims:

The therapeutic claims for pyrazolopyridine derivatives are extensive and cover a wide range of diseases. A significant portion of the patent literature focuses on their potential as:

Kinase Inhibitors: Many patents describe pyrazolopyridine derivatives as inhibitors of various protein kinases, including Glycogen Synthase Kinase-3 (GSK-3), Spleen Tyrosine Kinase (Syk), and TANK-binding kinase 1 (TBK1). google.comnih.govnih.govresearchgate.net These inhibitors are being investigated for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. google.comresearchgate.nettandfonline.comnih.gov

Phosphodiesterase (PDE) Inhibitors: Certain 1H-pyrazolo[4,3-b]pyridines have been patented as PDE1 inhibitors for the potential treatment of neurodegenerative and psychiatric disorders. google.com

Anticancer Agents: The pyrazolopyrimidine scaffold, structurally similar to pyrazolopyridine, is a cornerstone in the development of anticancer agents, targeting enzymes like EGFR and VEGFR2. mdpi.commdpi.com

Anti-inflammatory and Analgesic Agents: The pyrazolone (B3327878) structural motif, related to pyrazole, has been investigated for its anti-inflammatory properties. nih.gov

Antimicrobial Agents: Pyrazoline derivatives have been explored for their antimicrobial activities. nih.gov

Other Therapeutic Areas: Patents also cover the use of these compounds for conditions such as angiogenic disorders, thrombosis, and macular degeneration. google.com

The following table summarizes some of the key therapeutic targets and associated disease areas for pyrazolopyridine and related pyrazole-containing compounds found in patent literature.

Compound ClassTherapeutic TargetPotential Disease Applications
Pyrazolo[3,4-b]pyridinesGSK-3 google.com-
1H-Pyrazolo[4,3-b]pyridinesPDE1 google.comNeurodegenerative and psychiatric disorders google.com
PyrazolopyridinesKinases (e.g., Syk, TBK1) nih.govnih.govresearchgate.netCancer, autoimmune diseases, inflammation nih.govnih.govresearchgate.nettandfonline.com
Phenylpyrazolo[3,4-d]pyrimidinesEGFR, VEGFR2 mdpi.comCancer mdpi.com
Pyrazoline derivatives-Antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer nih.gov

Impact of Patent Information on Academic Research Directions

The extensive patenting of pyrazolopyridine derivatives has a discernible impact on the direction of academic research. The information disclosed in patents, although primarily for protecting intellectual property, serves as a valuable resource for academic scientists.

Inspiration for New Research Avenues: Patent literature often reveals novel chemical scaffolds and biological targets that can inspire new academic research projects. The disclosure of potent kinase inhibitors in patents, for example, can stimulate academic labs to explore the structure-activity relationships (SAR) of these compounds in greater detail or to develop new synthetic methodologies. nih.govnih.gov

Focus on Commercially Relevant Targets: The emphasis on certain therapeutic targets in the patent landscape, such as protein kinases for cancer therapy, can influence academic researchers to focus their efforts on these commercially relevant areas. nih.gov This can lead to a synergistic relationship where academic research helps to further validate and understand the mechanisms of action of patented compounds.

Shift in Research Focus: Some studies suggest that academic scientists who become involved in patenting may shift their research focus towards questions with more immediate commercial potential. berkeley.edu This can lead to an increase in publications related to applied research and drug development.

Development of Novel Synthetic Methods: The need to synthesize patented pyrazolopyridine derivatives can drive academic research towards the development of new and more efficient synthetic routes. mdpi.comgoogle.com

While some have raised concerns that patenting could negatively affect the openness and direction of academic research, evidence also suggests that it can have a positive effect on the rate of publication. berkeley.edu Ultimately, the vast repository of chemical and biological information contained within the patent literature for pyrazolopyridine derivatives provides a rich and influential resource that helps to shape the landscape of academic inquiry in this field.

Challenges and Future Research Directions in Pyrazolo 4,3 B Pyridine Chemistry and Biology

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazolo[4,3-b]pyridines, while established, presents ongoing challenges in terms of efficiency, scalability, and environmental impact. A significant hurdle lies in the construction of the fused bicyclic system with precise regiochemical control. Traditional methods often involve multi-step sequences with harsh reagents and produce modest yields.

Future research must prioritize the development of more sustainable and atom-economical synthetic strategies. This includes the exploration of one-pot reactions and multicomponent reactions that can rapidly assemble the pyrazolo[4,3-b]pyridine core from simple precursors. For instance, methods starting from readily available 2-chloro-3-nitropyridines and employing a sequence of SNAr and modified Japp–Klingemann reactions have shown promise. nih.gov The use of green catalysts, such as ZrCl4, in cyclization reactions is another avenue that warrants further investigation for its low toxicity and environmental benefits. mdpi.com

A key challenge in the synthesis of compounds like 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol is the introduction of the ethanol (B145695) substituent at the 3-position. Future synthetic routes should aim for direct and selective functionalization of the pyrazole (B372694) ring within the fused system. This could involve the development of novel C-H activation or cross-coupling methodologies tailored for the pyrazolo[4,3-b]pyridine scaffold.

Table 1: Comparison of Synthetic Methodologies for Pyrazolopyridines

MethodologyAdvantagesDisadvantagesFuture Research Focus
Classical Condensation Well-established, diverse starting materialsOften multi-step, harsh conditions, low yieldsDevelopment of milder reaction conditions and improved regioselectivity
Japp–Klingemann Reaction Efficient for pyrazole ring formationRequires specific precursorsExpansion of substrate scope and integration into one-pot procedures
Catalytic Cyclizations High efficiency, potential for stereoselectivityCatalyst cost and sensitivityExploration of earth-abundant metal catalysts and green reaction media
C-H Functionalization Atom-economical, direct installation of substituentsChallenges in regioselectivity and functional group toleranceDesign of specific ligands and catalysts for the pyrazolo[4,3-b]pyridine core

Exploration of Undiscovered Biological Targets and Pathways

The pyrazolopyridine scaffold is associated with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects. mdpi.com However, the full therapeutic potential of this chemical class, and specifically of derivatives like this compound, remains largely untapped. A significant portion of past research has focused on a limited number of well-established targets.

A major challenge for the future is to move beyond these known targets and explore novel biological pathways. This requires a shift from traditional target-based screening to more holistic approaches like phenotypic screening. Phenotypic screens can identify compounds that induce a desired cellular effect without a priori knowledge of the molecular target, opening doors to first-in-class therapeutics.

The structural features of this compound, particularly the ethanol group, may confer unique binding properties and lead to interactions with previously unliganded proteins. Future research should leverage chemoproteomics and activity-based protein profiling to identify the direct binding partners of this and other pyrazolo[4,3-b]pyridine derivatives within the cellular environment. This will be instrumental in elucidating their mechanisms of action and discovering novel therapeutic applications. For example, some pyrazolopyridines have shown potential as neuroprotective agents and probes for β-amyloid plaques, suggesting avenues for exploration in neurodegenerative diseases. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly crucial in modern drug discovery. For the pyrazolo[4,3-b]pyridine class, integrating these methodologies presents both an opportunity and a challenge.

Computational tools, such as molecular docking and molecular dynamics (MD) simulations, can be powerful in predicting the binding modes of compounds like this compound to various protein targets. nih.gov These in silico studies can help prioritize synthetic efforts and guide the design of more potent and selective analogs. For instance, computational analyses of pyrazolo[3,4-b]pyridine derivatives have identified key interactions with targets like Tropomyosin receptor kinase A (TRKA), providing a roadmap for inhibitor design. nih.gov

However, the accuracy of these computational models is highly dependent on the quality of the input data, including the protein structures and the force fields used. A significant challenge is the lack of experimentally determined structures for many pyrazolo[4,3-b]pyridine-protein complexes. Future research should focus on obtaining high-resolution crystal structures to validate and refine computational models.

Furthermore, the integration of artificial intelligence and machine learning algorithms can accelerate the discovery process. These technologies can be used to analyze large datasets from high-throughput screening campaigns, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even design novel pyrazolo[4,3-b]pyridine derivatives with desired biological activities.

Table 2: Role of Computational and Experimental Techniques

TechniqueApplication in Pyrazolo[4,3-b]pyridine ResearchChallenges and Future Directions
Molecular Docking Prediction of binding poses and affinitiesAccuracy depends on scoring functions and protein flexibility. Need for more experimental validation.
Molecular Dynamics Simulation of ligand-protein interactions over timeComputationally intensive. Force field accuracy for novel scaffolds.
X-ray Crystallography Determination of 3D structures of ligand-protein complexesObtaining high-quality crystals can be challenging.
High-Throughput Screening Rapid screening of large compound librariesHigh cost, potential for false positives/negatives.
Phenotypic Screening Identification of compounds with desired cellular effectsTarget deconvolution can be complex.
Chemoproteomics Identification of protein targets in a cellular contextDevelopment of specific probes and enrichment strategies.

Opportunities for Multidisciplinary Research Collaborations

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic is a long and complex one, requiring expertise from a wide range of scientific disciplines. The future success of research on this compound and its analogs will heavily depend on fostering multidisciplinary collaborations.

A significant opportunity lies in bridging the gap between synthetic chemistry, biology, and computational science. Chemists can synthesize novel derivatives, biologists can evaluate their efficacy and mechanism of action in relevant disease models, and computational scientists can provide predictive models to guide the design-test-synthesize cycle.

Furthermore, collaborations with pharmacologists, toxicologists, and clinicians are essential for the preclinical and clinical development of any promising lead compound. These collaborations are crucial for assessing the drug-like properties, safety profiles, and therapeutic efficacy of new pyrazolo[4,3-b]pyridine derivatives. The diverse authorship of many publications in this field, spanning academic and industrial research centers across different countries, already highlights the collaborative nature of this research area. nih.govdntb.gov.ua

Q & A

Q. How can the synthesis of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves refluxing intermediates (e.g., 3-amino-pyrazolo[4,3-b]pyridine derivatives) with ethanol under anhydrous conditions. To optimize yield:

  • Use absolute ethanol to minimize side reactions (e.g., hydrolysis) .
  • Control reflux time (6–12 hours) and stoichiometric ratios (1:1 molar ratio of reactants) to avoid over-functionalization .
  • Post-reaction, evaporate solvent under vacuum and recrystallize the residue from ethanol or acetone to improve purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., observed m/z 427 for a thiourea analog) and fragmentation patterns .
  • Elemental Analysis: Validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • HPLC/Column Chromatography: Use n-hexane/ethyl acetate (2:1) gradients for purification, ensuring >95% purity .

Q. How can impurities arising from byproducts during synthesis be systematically addressed?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect common side products like unreacted isocyanates or thiourea adducts .
  • Recrystallization: Select solvents (e.g., ethanol for urea derivatives, acetone for thiazolidin-4-ones) to preferentially crystallize the target compound .
  • Column Chromatography: Optimize mobile phases (e.g., hexane/ethyl acetate) to resolve structurally similar impurities .

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of pyrazolo[4,3-b]pyridine derivatives?

Methodological Answer:

  • Targeted Assays: Screen against kinases (e.g., c-Met) using enzymatic inhibition assays (IC50 determination) at 1 µM–100 nM concentrations .
  • Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., P19 embryonic stem cells) with dose-response curves (400 nM–1 µM) to assess potency .
  • SAR Analysis: Modify substituents (e.g., 4-methoxyphenyl vs. thiophene) to correlate structural changes with activity .

Q. How do solubility and stability challenges impact formulation for in vivo studies?

Methodological Answer:

  • Solubility Enhancement: Use DMSO for stock solutions (≤10% v/v in PBS) to avoid precipitation .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., ester linkages) .
  • Prodrug Design: Introduce acetyl or phosphate groups to improve bioavailability, as seen in methyl carbamate derivatives .

Q. What computational methods validate structural predictions for pyrazolo[4,3-b]pyridine analogs?

Methodological Answer:

  • DFT Calculations: Compare predicted vs. experimental pKa values (e.g., 8.76±0.40 predicted for 7-bromo derivatives) to assess accuracy .
  • Molecular Docking: Simulate binding interactions with c-Met kinase domains to prioritize analogs for synthesis .
  • QSAR Models: Use Hammett constants (σ) of substituents to predict electronic effects on reactivity .

Q. How can contradictions between predicted and experimental physicochemical data be resolved?

Methodological Answer:

  • Re-evaluate Predictive Models: Adjust parameters (e.g., solvent effects in logP calculations) to align with experimental density (1.894 g/cm³) and boiling points (356°C) .
  • Experimental Validation: Use differential scanning calorimetry (DSC) to confirm melting points and polymorphic forms .

Q. What role do substituents play in modulating the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano groups at the pyridine ring enhance electrophilicity, improving cross-coupling reactions .
  • Hydrophobic Substituents: Cyclohexyl or 2-fluorobenzyl groups increase membrane permeability, as shown in carbamate derivatives .
  • Steric Effects: Bulky groups (e.g., 4-methoxyphenyl) reduce metabolic clearance in hepatic microsome assays .

Q. How does polymorphism affect the pharmacological profile of related compounds?

Methodological Answer:

  • Polymorph Screening: Use X-ray diffraction to identify forms (e.g., Modification I/II or DMSO solvates) with varying dissolution rates .
  • Bioavailability Studies: Compare AUC values of polymorphs in rodent models to select optimal forms for development .

Q. What approaches identify novel biological targets for pyrazolo[4,3-b]pyridine derivatives?

Methodological Answer:

  • Chemoproteomics: Use photoaffinity probes to capture protein targets in cell lysates .
  • Transcriptomic Profiling: RNA-seq of treated cells (e.g., non-small lung cancer) to uncover pathways modulated by the compound .
  • Kinase Panel Screens: Test against 100+ kinases to identify off-target effects (e.g., GSK-3β inhibition at 30–40%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.